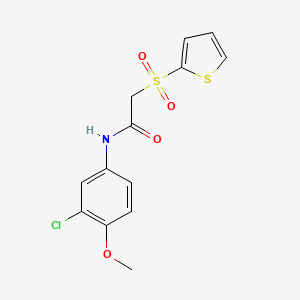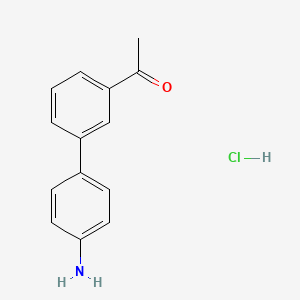
N-(2,4-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Acetamide derivatives, such as those in the studies by Duran and Demirayak (2012) and Shukla et al. (2012), are typically synthesized through reactions involving imidazole-thione derivatives and chloro-N-(thiazol-2-yl)acetamide compounds. These syntheses are characterized and confirmed using techniques like IR, NMR, and mass spectra, ensuring the accurate formation of these compounds (Duran & Demirayak, 2012).
Molecular Structure Analysis
The structure of related acetamide derivatives has been extensively studied. For example, the study by Fun et al. (2012) on similar compounds highlights the importance of molecular geometry and intermolecular interactions in determining the compound's properties. These structures are often analyzed using X-ray diffraction and NMR techniques (Fun et al., 2012).
Chemical Reactions and Properties
These compounds are known for their reactivity and potential pharmacological activities. Studies like that of Duran and Demirayak (2013) have shown that the chemical properties of these compounds, such as their acidity constants, can be determined through spectroscopic studies, indicating their potential for diverse chemical reactions (Duran & Demirayak, 2013).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of acetamide derivatives are crucial for their application. Shukla et al. (2012) showed that physical properties like solubility can be enhanced through structural modifications, which is important for the practical use of these compounds (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules and pH sensitivity, are central to understanding these compounds' potential applications. For instance, the acidity constants and the reactions of these compounds with other chemical entities, as studied by Duran and Demirayak (2013), provide insights into their chemical behavior and interactions (Duran & Demirayak, 2013).
Scientific Research Applications
Anticancer Activity : Derivatives of N-(2,4-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been synthesized and evaluated for their potential as anticancer agents. Studies have shown reasonable anticancer activity against various human tumor cell lines, particularly against melanoma-type cell lines (Duran & Demirayak, 2012), (Yurttaş et al., 2015).
Structure-Activity Relationships : Research into the structure-activity relationships of various derivatives has been conducted, with a focus on improving metabolic stability and evaluating their efficacy against specific targets like PI3Kα and mTOR (Stec et al., 2011).
Antimalarial and Antiviral Potential : Some derivatives have been investigated for their potential in treating malaria and as COVID-19 drug candidates, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Antibacterial and Antifungal Activities : Several studies have synthesized and characterized derivatives for their potential antibacterial and antifungal properties. Some compounds have shown significant biological activities, which could be valuable in the development of new antimicrobial agents (Khan et al., 2019), (Saravanan et al., 2010).
Antioxidant and Anti-inflammatory Properties : Research has also been conducted on the antioxidant and anti-inflammatory potential of certain derivatives, highlighting their potential therapeutic applications in these areas (Koppireddi et al., 2013).
Analgesic Applications : Some studies have focused on the analgesic properties of derivatives, indicating their potential use in pain management (Saravanan et al., 2011).
Herbicide Potential : Interestingly, some chloroacetamide derivatives have been explored for their use as herbicides, demonstrating the versatility of this chemical structure (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-8-9-17(14(2)10-13)21-18(23)11-15-12-26-19(20-15)22-27(24,25)16-6-4-3-5-7-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTKCANHCBULAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)


![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)
![2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt](/img/structure/B2488291.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2488293.png)

